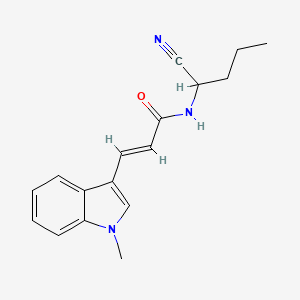

(E)-N-(1-Cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions (temperature, pressure, etc.).Molecular Structure Analysis

This involves detailing the compound’s molecular geometry, bond lengths and angles, hybridization states, and any notable structural features.Chemical Reactions Analysis

This involves detailing the compound’s reactivity, including common reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Scientific Research Applications

Enamide Synthesis and Transformations

(E)-N-(1-Cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide and its analogs serve as critical intermediates in the synthesis of various complex molecules. These compounds are valuable for their role in the creation of multifunctional heterocyclic systems, which are essential in medicinal chemistry and materials science. For instance, the synthesis and transformation of these enamides enable the preparation of diverse polyfunctional heterocycles, demonstrating their versatility as synthons in organic synthesis (Pizzioli et al., 1998).

Hydrogen Bonding and Molecular Interactions

The molecular structures of compounds related to (E)-N-(1-Cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide reveal significant insights into hydrogen bonding networks and crystal packing. These interactions are crucial for understanding the physicochemical properties of these compounds, which can influence their behavior in various solvents and conditions. Such knowledge is vital for designing drugs with optimal solubility and stability characteristics (Ghosh et al., 2000).

Colorimetric Sensing Applications

Derivatives of (E)-N-(1-Cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide have been explored for their potential in colorimetric sensing, particularly for the detection of fluoride anions. The ability of these compounds to exhibit a drastic color change in the presence of specific anions highlights their applicability in developing sensitive and selective sensors for environmental and biological monitoring (Younes et al., 2020).

Catalytic and Synthetic Applications

The structural features of (E)-N-(1-Cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide analogs facilitate their use in catalytic processes, including the rhodium-catalyzed denitrogenative rearrangement of alkanols. This process exemplifies the utility of these compounds in synthesizing enaminones, which are pivotal intermediates for generating a wide array of heterocycles. Such catalytic applications underscore the importance of these enamides in streamlining synthetic routes to complex molecules (Miura et al., 2012).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.

Future Directions

This involves speculating on potential future applications of the compound, based on its properties and reactivity.

Please consult a qualified chemist or a reliable source for accurate and detailed information. It’s important to handle all chemical compounds safely and responsibly. If you’re planning to work with this compound in a lab, please follow all relevant safety protocols and guidelines.

properties

IUPAC Name |

(E)-N-(1-cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-3-6-14(11-18)19-17(21)10-9-13-12-20(2)16-8-5-4-7-15(13)16/h4-5,7-10,12,14H,3,6H2,1-2H3,(H,19,21)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHUZNIAIHSWES-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)C=CC1=CN(C2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C#N)NC(=O)/C=C/C1=CN(C2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(1-Cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate](/img/structure/B2666026.png)

![3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea](/img/structure/B2666035.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2666036.png)

![Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate](/img/structure/B2666038.png)

![10-methoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B2666045.png)

![1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea](/img/structure/B2666047.png)